Fmoc-Tyr(PO3Me2)-OH

Vue d'ensemble

Description

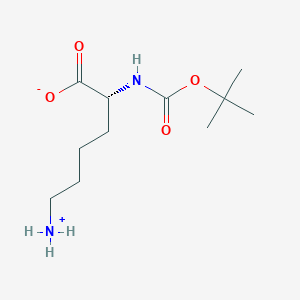

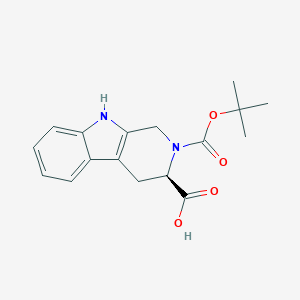

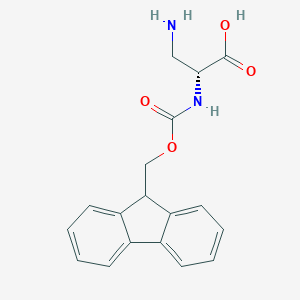

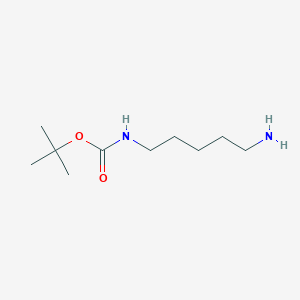

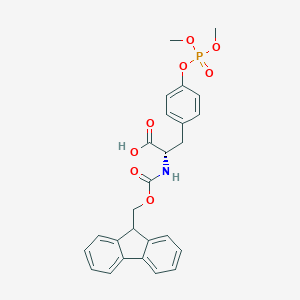

Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-O-(dimethylphospho)-L-tyrosine, is an Fmoc protected tyrosine derivative . It has the empirical formula C26H26NO8P and a molecular weight of 511.46 . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Molecular Structure Analysis

The molecular structure of Fmoc-Tyr(PO3Me2)-OH can be represented by the SMILES stringCOP(=O)(OC)Oc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1 . This indicates the presence of a dimethylphospho group attached to the tyrosine residue, and a fluorenylmethyloxycarbonyl (Fmoc) group providing protection to the amino acid during peptide synthesis. Physical And Chemical Properties Analysis

Fmoc-Tyr(PO3Me2)-OH is a white to off-white powder . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Drug Delivery Systems

Fmoc-Tyr(PO3Me2)-OH plays a significant role in the development of drug delivery systems . Its incorporation into peptide-based hydrogels offers a biocompatible matrix for controlled drug release . These hydrogels can respond to various stimuli, ensuring that drugs are released at the right place and time within the body, enhancing therapeutic efficacy and reducing side effects .

Tissue Engineering

In tissue engineering , Fmoc-Tyr(PO3Me2)-OH contributes to the creation of scaffolds that support cell adhesion, survival, and proliferation . The self-assembling properties of peptides containing this compound form hydrogels that mimic the extracellular matrix, providing an ideal environment for tissue regeneration .

Diagnostic Imaging

For diagnostic imaging , the self-assembling peptides that include Fmoc-Tyr(PO3Me2)-OH can be used to develop contrast agents and diagnostic tools . These materials can improve the quality of imaging in techniques like MRI, aiding in the early detection and diagnosis of diseases.

Biotechnology Applications

In biotechnology , Fmoc-Tyr(PO3Me2)-OH is utilized in the synthesis of hybrid hydrogels that combine mechanical strength with the controlled release of bioactive molecules . These materials have potential applications in various biotechnological fields, including biosensors and environmental monitoring.

Materials Science

The compound’s role in materials science is pivotal due to its ability to form hydrogels with unique physical properties . These materials can be engineered to have specific functionalities, such as ion reduction activity, which can be applied in the development of new materials for electronics and nanotechnology.

Peptide Synthesis

Lastly, in peptide synthesis , Fmoc-Tyr(PO3Me2)-OH is used as a building block in solid-phase peptide synthesis (SPPS) . It allows for the introduction of phosphorylated tyrosine residues into peptides, which is crucial for studying phosphorylation-dependent biological processes and for the development of novel therapeutics.

Safety and Hazards

Orientations Futures

Fmoc-Tyr(PO3Me2)-OH, like other synthetic peptides, has potential uses in research and drug development . Synthetic peptides are important as drugs and in research, and the method of choice for producing these compounds is solid-phase peptide synthesis . The future of peptide-based drugs is promising .

Mécanisme D'action

Target of Action

Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-protected tyrosine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .

Mode of Action

Fmoc-Tyr(PO3Me2)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amino acid tyrosine during the synthesis of the peptide chain . The Fmoc group is then removed, or deprotected, allowing the tyrosine to be incorporated into the growing peptide chain .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Tyr(PO3Me2)-OH is peptide synthesis . Specifically, it is involved in the formation of peptide bonds, which link amino acids together to form peptides . The use of Fmoc-Tyr(PO3Me2)-OH in this process can lead to the creation of peptides with specific sequences and structures .

Pharmacokinetics

The bioavailability of the peptides would depend on factors such as their size, charge, hydrophobicity, and the presence of specific transporters .

Result of Action

The result of Fmoc-Tyr(PO3Me2)-OH’s action is the formation of peptides with specific sequences and structures . These peptides can have a wide range of biological activities, depending on their sequence and structure .

Action Environment

The action of Fmoc-Tyr(PO3Me2)-OH is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of the resulting peptides can be influenced by factors such as pH, temperature, and the presence of proteolytic enzymes .

Propriétés

IUPAC Name |

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHCDMSMVMNCER-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433636 | |

| Record name | Fmoc-Tyr(PO3Me2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(PO3Me2)-OH | |

CAS RN |

127633-36-7 | |

| Record name | Fmoc-Tyr(PO3Me2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.